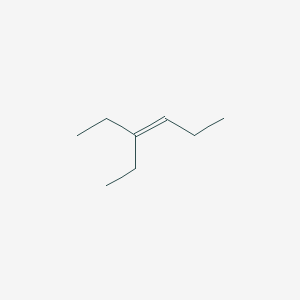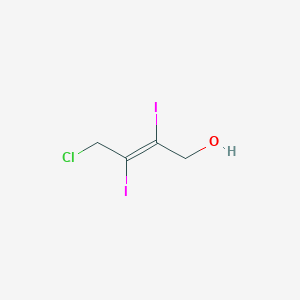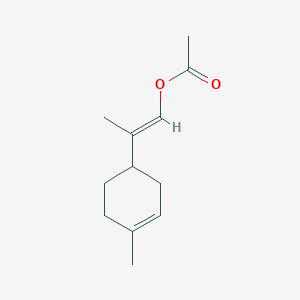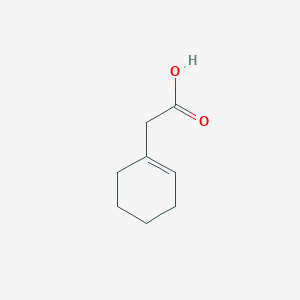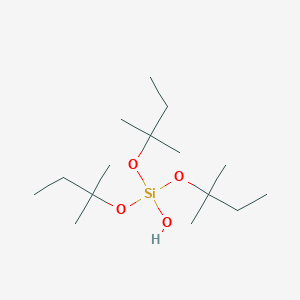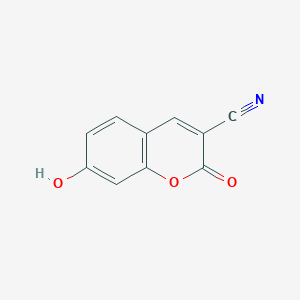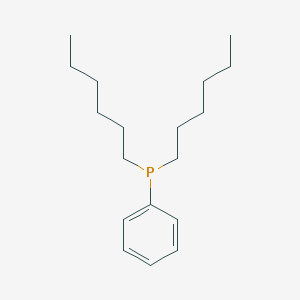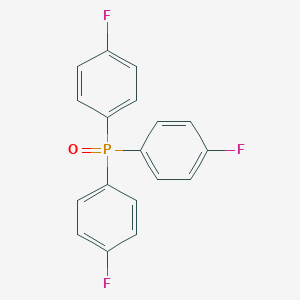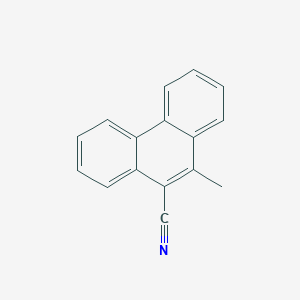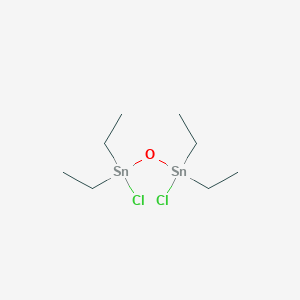
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane (DTEDS) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the organotin family of compounds, which have been extensively studied for their biological and pharmacological activities. DTEDS has been shown to exhibit a range of interesting properties, including antibacterial, antifungal, and antitumor activities.
Mecanismo De Acción
The exact mechanism of action of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to cell death. In addition, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, leading to a decrease in cholesterol levels. In addition, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it exhibits a range of interesting biological and pharmacological activities, making it a useful tool for studying these processes. However, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane also has some limitations. It is toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, it has a relatively short half-life in vivo, which can make it difficult to study its pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane. One area of interest is the development of new derivatives of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane with improved pharmacological properties. Another area of interest is the study of the pharmacokinetics of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane in vivo, which could lead to the development of new therapeutic applications. Finally, the use of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane as a tool for studying the mechanisms of action of other organotin compounds is also an area of interest.
Métodos De Síntesis
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane can be synthesized by reacting tetraethyltin with stannous chloride and hydrochloric acid. The reaction produces a mixture of products, which are then separated using column chromatography. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been used extensively in scientific research as a tool for studying the biological and pharmacological activities of organotin compounds. It has been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus niger. In addition, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, prostate, and lung cancer.
Propiedades
Número CAS |
17973-82-9 |
|---|---|
Nombre del producto |
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane |
Fórmula molecular |
C8H20Cl2OSn2 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
chloro-[chloro(diethyl)stannyl]oxy-diethylstannane |
InChI |
InChI=1S/4C2H5.2ClH.O.2Sn/c4*1-2;;;;;/h4*1H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
WQGIIPWHQUMECN-UHFFFAOYSA-L |
SMILES |
CC[Sn](CC)(O[Sn](CC)(CC)Cl)Cl |
SMILES canónico |
CC[Sn](CC)(O[Sn](CC)(CC)Cl)Cl |
Otros números CAS |
17973-82-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



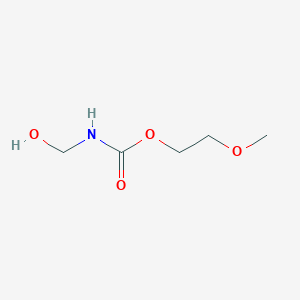
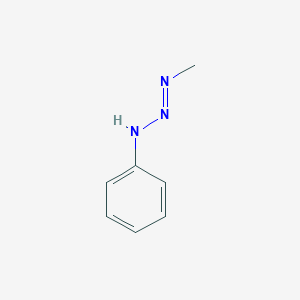
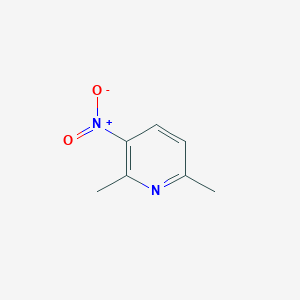
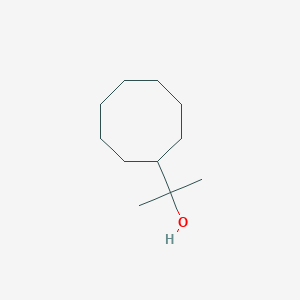
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
